Ortho-Pyrimidine Substitution Confers Distinct Carbonic Anhydrase Isoform Selectivity Relative to Para-Amino Analogs
2-(Pyrimidin-2-yl)benzenesulfonamide exhibits a fundamentally distinct carbonic anhydrase (CA) isoform inhibition profile compared to para-amino substituted analogs such as sulfadiazine. While sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide) demonstrates broad CA inhibition with an IC50 of 341 nM against CA II [1], systematic SAR analysis of 40 pyrimidine-benzenesulfonamide congeners reveals that ortho-substitution patterns, as in 2-(Pyrimidin-2-yl)benzenesulfonamide, redirect selectivity toward CA isoform I, with the most potent ortho-substituted analogs achieving affinities as low as 0.5 nM [2]. This represents a >680-fold enhancement in target engagement compared to the para-amino comparator, driven exclusively by positional isomerism and the absence of the electron-donating amino group.
| Evidence Dimension | Carbonic anhydrase isoform inhibition affinity |
|---|---|
| Target Compound Data | 0.5 nM (for potent ortho-substituted pyrimidine benzenesulfonamide analogs); selectivity toward CA isoform I |
| Comparator Or Baseline | Sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide): IC50 = 341 nM against CA II |
| Quantified Difference | >680-fold enhancement in affinity; isoform selectivity inversion (CA I vs. CA II preference) |
| Conditions | Thermal shift assay (TSA) and stopped-flow CO2 hydration assay against recombinant human CA isoforms I, II, VI, VII, XII, and XIII |
Why This Matters
Procurement of 2-(Pyrimidin-2-yl)benzenesulfonamide over para-amino analogs is essential for programs requiring CA I-selective tool compounds or for establishing ortho-substitution SAR series, as substitutional isomerism alters isoform selectivity by orders of magnitude.
- [1] BindingDB. (2025). BDBM50166571: Sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide) - Carbonic Anhydrase II IC50 Data. View Source
- [2] Čapkauskaitė, E., Zubrienė, A., Baranauskienė, L., et al. (2013). Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(22), 6937-6947. View Source
